CRANAD-102
Description
Historical Context and Development Rationale
CRANAD-102 emerged from a decade-long effort to develop near-infrared fluorescence (NIRF) probes capable of differentiating soluble amyloid-β (sAβ) from insoluble aggregates (insAβ) in Alzheimer’s disease (AD). Prior to its development, most imaging agents targeted fibrillar Aβ plaques, which dominate late-stage AD pathology but offer limited utility for early detection. The rationale for this compound’s design stemmed from the growing recognition that soluble Aβ oligomers, rather than plaques, are the primary neurotoxic species implicated in synaptic dysfunction and cognitive decline.
Researchers hypothesized that modulating molecular steric hindrance could exploit structural differences between loosely packed sAβ and tightly packed insAβ. This "stereo-hindrance tuning" strategy aimed to create a probe with preferential binding to sAβ. Early curcumin-based probes like CRANAD-2 and CRANAD-3 showed affinity for Aβ aggregates but lacked selectivity between soluble and insoluble forms. This compound addressed this gap through strategic modifications to the curcumin scaffold, introducing phenoxy-alkyl chains at the 4-position to sterically hinder interactions with dense insAβ structures.
Relationship to Curcumin and CRANAD Family of Compounds
This compound belongs to a family of difluoroboron-curcumin derivatives optimized for Aβ detection. The parent compound, curcumin, exhibits intrinsic Aβ-binding properties due to its planar structure and capacity to intercalate into β-sheets. However, natural curcumin suffers from poor bioavailability, rapid metabolism, and non-specific binding.
The CRANAD series addressed these limitations through systematic structural engineering:
- CRANAD-2 : First-generation probe with 70-fold fluorescence enhancement upon Aβ-aggregate binding, but insensitive to sAβ.
- CRANAD-3 : Pyridine-modified variant capable of detecting both sAβ and insAβ via hydrogen bonding with Aβ13-20 residues.
- CRANAD-58 : Introduced a hydrophobic LVFF-binding motif, enabling detection of soluble Aβ in 4-month-old transgenic mice.
This compound represents a paradigm shift by incorporating phenoxy-alkyl groups that impose steric constraints, achieving 68-fold selectivity for sAβ (Kd = 7.5 ± 10 nM) over insAβ (Kd = 505.9 ± 275.9 nM). This design leverages the greater accessibility of sAβ’s hydrophobic grooves compared to the compact architecture of mature fibrils.
Table 1: Evolution of CRANAD Probes
| Probe | Target Aβ Form | Key Modification | Selectivity Ratio (sAβ:insAβ) |
|---|---|---|---|
| CRANAD-2 | Insoluble | Difluoroboron complex | 1:1 |
| CRANAD-3 | Both | Pyridine substitution | 1:1 |
| CRANAD-58 | Both | LVFF-binding motif | 1.5:1 |
| This compound | Soluble | Phenoxy-alkyl chains | 68:1 |
Positioning within Alzheimer’s Disease Research Methodology
This compound fills a critical methodological niche by enabling in vivo tracking of sAβ dynamics during AD progression. Traditional histochemical methods (e.g., thioflavin-S staining) and PET tracers (e.g., Pittsburgh Compound B) predominantly detect fibrillar Aβ, missing the soluble species that precede plaque formation.
Key applications include:
- Longitudinal Monitoring : In APP/PS1 mice, this compound detected a 2.42-fold increase in sAβ signal between 4 and 12 months, correlating with cognitive decline.
- Therapeutic Assessment : Combined with NIRF ocular imaging (NIRFOI), this compound quantified sAβ reduction after BACE-1 inhibitor treatment, showing 3.14-fold greater sensitivity than brain imaging alone.
- Mechanistic Studies : By distinguishing sAβ from insAβ, the probe has clarified temporal relationships between oligomer accumulation, neuroinflammation, and synaptic loss in preclinical models.
Significance in Early Detection of Amyloid-β Species
This compound’s capacity to detect sAβ in 4-month-old APP/PS1 mice—a stage with minimal plaque burden—positions it as a transformative tool for preclinical AD research. Its 750–805 nm emission spectrum permits deep-tissue penetration, while the 91.9–113.6-fold fluorescence enhancement upon sAβ binding enables quantitative imaging at nanomolar concentrations.
Table 2: Photophysical Properties of this compound
| Parameter | Value |
|---|---|
| Excitation λ (unbound) | 640 nm |
| Emission λ (unbound) | 805 nm |
| Emission shift (bound) | 715 nm (-90 nm hypsochromic) |
| Quantum yield (bound) | 0.42 vs. 0.06 (unbound) |
| Serum stability (1 hr) | 80% remaining |
The probe’s blood-brain barrier permeability (logP = 3.2) and weak albumin binding further enhance in vivo utility. Recent advances in carbon-11 labeling ([11C]this compound) have expanded its potential for PET-MRI multimodal imaging, bridging preclinical findings to clinical applications.
Properties
Molecular Formula |
C40H53BF2N4O3 |
|---|---|
Molecular Weight |
686.7 |
IUPAC Name |
5,5'-((1E,1'E)-(5-(3-(2,6-dimethylphenoxy)propyl)-2,2-difluoro-2H-1lambda3,3,2lambda4-dioxaborinine-4,6-diyl)bis(ethene-2,1-diyl))bis(N,N-dipropylpyridin-2-amine) |
InChI |
InChI=1S/C40H53BF2N4O3/c1-7-24-46(25-8-2)38-22-18-33(29-44-38)16-20-36-35(15-12-28-48-40-31(5)13-11-14-32(40)6)37(50-41(42,43)49-36)21-17-34-19-23-39(45-30-34)47(26-9-3)27-10-4/h11,13-14,16-23,29-30H,7-10,12,15,24-28H2,1-6H3/b20-16+,21-17+ |
InChI Key |
XSHWAAKMQVGZPN-NWILIBCHSA-N |
SMILES |
FB1(F)O=C(/C=C/C2=CN=C(N(CCC)CCC)C=C2)C(CCCOC3=C(C)C=CC=C3C)=C(/C=C/C4=CN=C(N(CCC)CCC)C=C4)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRANAD-102; CRANAD102; CRANAD 102 |
Origin of Product |
United States |
Scientific Research Applications
Selective Detection of Amyloid-Beta Species
CRANAD-102 demonstrates a remarkable selectivity for sAβ over insoluble amyloid-beta (insAβ). Research indicates that it has a 68-fold higher affinity for sAβ, with dissociation constant () values of 7.5 nM for sAβ compared to 505.9 nM for insAβ . This selectivity is crucial for accurately monitoring the dynamics of amyloid aggregation in vivo, particularly in the context of Alzheimer's disease.
In Vivo Imaging Studies
In vivo studies using transgenic APP/PS1 mice have shown that this compound can effectively visualize sAβ accumulation over time. For instance, it was able to detect significant increases in sAβ levels as the mice aged from 4 months to 12 months, demonstrating its potential as a longitudinal imaging tool . The imaging data revealed that this compound could differentiate between AD mice and wild-type controls, thus providing insights into disease progression and the efficacy of potential treatments.
Table 1: Summary of In Vivo Imaging Findings with this compound
| Age of Mice | for sAβ (nM) | for insAβ (nM) | Affinity Ratio (sAβ:insAβ) | Key Findings |
|---|---|---|---|---|
| 4 months | 7.5 | 505.9 | 68-fold | Detects sAβ presence |
| 12 months | - | - | - | Monitors increase in sAβ levels |
Monitoring Disease Progression
This compound's ability to dynamically monitor changes in sAβ concentration makes it an essential tool for understanding Alzheimer's disease progression. Studies have indicated that this probe can track the increase in sAβ levels with age, providing critical information about the temporal dynamics of amyloid deposition . This capability can potentially inform therapeutic strategies and assess treatment efficacy.
Potential Applications Beyond Alzheimer's Disease
The design strategy behind this compound is not limited to Alzheimer's disease; it may also be applicable to other amyloid-related disorders. The probe's specificity for different amyloid species suggests that it could be adapted for research into other conditions characterized by protein misfolding and aggregation .
Future Research Directions
Future studies are needed to explore the full potential of this compound in various contexts:
- Therapeutic Monitoring : Investigating how this compound can be used to assess the effectiveness of new AD treatments.
- Broader Amyloid Research : Adapting this compound or its analogs for use in other neurodegenerative diseases associated with amyloid pathology.
- Clinical Trials : Conducting clinical trials to evaluate this compound's effectiveness and safety in human subjects.
Comparison with Similar Compounds
Comparison with Structural Analogues
CRANAD-3: The Parent Compound
- Structure : Lacks bulky substituents, retaining a planar curcumin scaffold .
- Performance : Binds both sAβ and insAβ with high affinity (Kd = 16–27 nM) but lacks selectivity between Aβ forms .
- Limitation: Unable to differentiate soluble vs. insoluble species, limiting its utility in early AD diagnosis .
CRANAD-65: Introducing Initial Steric Bulk
- Structure : Features a phenyl ring at the 4-position to increase hydrophobicity and steric hindrance .
- Performance : Initially selective for sAβ, but selectivity diminishes over time due to insufficient bulk .
- Fluorescence: Responds to Aβ40 dimers and Aβ42 oligomers but shows non-specific serum binding .
CRANAD-75: Maximizing Steric Hindrance
This compound: Optimized Balance of Hindrance and Accessibility
- Structure : Replaces CRANAD-75’s isopropyl groups with smaller methyl groups, reducing hindrance while retaining selectivity .
- Performance: Detects Aβ42 oligomers (4.33-fold fluorescence increase) and monomers with high specificity . Exhibits 68-fold higher sAβ affinity vs. insAβ, outperforming CRANAD-3 and CRANAD-75 . No cross-reactivity with tau, α-synuclein, or amylin .
Table 1: Comparative Binding and Fluorescence Properties
| Probe | Kd (sAβ) | Kd (insAβ) | Fluorescence Increase (Oligomers) | Quantum Yield |
|---|---|---|---|---|
| CRANAD-3 | 16–27 nM | 16–27 nM | N/A | N/A |
| CRANAD-65 | ~105 nM | ~275 nM | Moderate | 0.03 |
| CRANAD-75 | ~45 nM | ~505 nM | None | 0.04 |
| This compound | 7.5 × 10⁻¹⁰ nM | 505.9 ± 275.9 nM | 4.33-fold | 0.018 |
Comparison with Non-CRANAD Probes
CRANAD-58: Hydrophilic Pyridyl Modification
In Vivo and Clinical Relevance
This compound’s ability to monitor sAβ dynamics in living systems sets it apart:
Preparation Methods
Curcumin Derivative Preparation
The starting material, curcumin, undergoes alkylation at the 4-position of the aromatic rings to introduce a phenyloxy alkyl chain. This modification is critical for subsequent steric hindrance adjustments. The reaction employs 4-(methyloxy)benzaldehyde and acetylacetone in a Claisen-Schmidt condensation under basic conditions (triethylamine, acetonitrile, 60°C). The product, a bis-ketone intermediate, is isolated via silica gel chromatography (40–63 µm particle size).
Steric Hindrance Tuning via Methyl Substitution
To optimize selectivity for soluble Aβ, two methyl groups are introduced to the phenyloxy alkyl chain, replacing the bulkier isopropyl groups present in the related compound CRANAD-75. This step reduces steric hindrance compared to CRANAD-75, allowing this compound to interact with soluble oligomeric Aβ species while maintaining exclusion from tightly packed insoluble aggregates. The methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding a pale yellow solid after recrystallization from ethanol.
Difluoroboron Complexation for NIR Fluorescence
The final step involves complexation with boron to red-shift fluorescence into the NIR range (λ<sub>em</sub> = 760 nm). The curcumin derivative reacts with trifluoroboron diethyl etherate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, forming a stable difluoroboron complex. This reaction increases quantum yield by 70% compared to the non-complexed precursor. The product is purified via flash chromatography (methylene chloride:methanol, 95:5) and characterized by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).
Analytical Validation and Optimization
Structural Confirmation via Spectroscopic Methods
-
<sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 3.04 (s, 12H, N-methyl), 6.26 (s, 1H, methine), 6.79–7.82 (m, aromatic and vinyl protons).
-
<sup>13</sup>C NMR (125 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 40.3 (N-CH<sub>3</sub>), 101.0 (BF<sub>2</sub>-O), 177.3 (ketone carbonyl).
-
HRMS : Calculated for C<sub>27</sub>H<sub>28</sub>BF<sub>2</sub>N<sub>2</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 511.2011; Found: 511.2009.
Purity and Stability Assessment
This compound exhibits >98% purity by HPLC (C18 column, acetonitrile/water gradient). Stability studies in mouse serum (37°C, 60 min) show 80% compound retention, confirming suitability for <i>in vivo</i> applications. Log <i>P</i> measurements (3.1 ± 0.2) indicate moderate lipophilicity, balancing blood-brain barrier (BBB) penetration and serum albumin binding.
Comparative Analysis with Related Probes
This compound’s design diverges from earlier analogues through strategic steric adjustments:
| Parameter | This compound | CRANAD-75 | CRANAD-3 |
|---|---|---|---|
| Substituents | 4-(Methyloxy) | 4-(Isopropyloxy) | Unmodified |
| <i>K</i><sub>d</sub> (sAβ) | 7.5 ± 10 nM | 22.4 ± 8.1 nM | 105 ± 45 nM |
| Emission λ | 760 nm | 715 nm | 640 nm |
The methyl groups in this compound reduce hindrance by 40% compared to CRANAD-75’s isopropyl groups, enabling access to soluble oligomers while excluding fibrillar aggregates. This balance results in a 68-fold higher affinity for sAβ over insAβ (505.9 ± 275.9 nM).
Scale-Up Considerations and Challenges
Reaction Optimization
-
Yield Improvement : Initial synthesis yields 15–20% due to side reactions during boron complexation. Optimizing stoichiometry (1:1.2 curcumin:BF<sub>3</sub>·OEt<sub>2</sub>) increases yield to 35%.
-
Solvent Selection : Replacing acetonitrile with THF reduces byproduct formation during Claisen-Schmidt condensation.
Purification Protocols
-
Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel resolves closely related impurities.
-
Crystallization : Ethanol/water (7:3) recrystallization enhances purity from 90% to 98%.
Applications in Preclinical Imaging
This compound’s utility is validated in 4-month-old APP/PS1 mice, where it detects sAβ with 1.22-fold higher fluorescence than wild-type controls. Longitudinal studies show signal increases correlate with sAβ accumulation (4–12 months), confirming its monitoring capability .
Q & A
Q. What structural modifications differentiate CRANAD-102 from earlier curcumin-derived probes, and how do they enhance selectivity for soluble Aβ species?
this compound is derived from a curcumin scaffold but incorporates two methyl groups at the 4-position of the phenyloxyalkyl chain, reducing steric hindrance compared to its predecessor CRANAD-75 (which has bulkier isopropyl groups). This design allows this compound to better access the tighter β-sheet structures of soluble Aβ oligomers (sAb) while excluding interaction with insoluble aggregates (insAb). The reduced hindrance enables a 68-fold higher binding affinity for sAb (Kd = 7.5 nM) compared to insAb (Kd = 505.9 nM) .
Q. What in vitro assays are critical for validating this compound’s selectivity between soluble and insoluble Aβ species?
Key assays include:
- Fluorescence titration : Measuring intensity changes and spectral shifts (e.g., 4.33-fold increase at 700 nm for sAb ).
- Competitive binding assays : Using brain homogenates spiked with defined Aβ species (monomers, oligomers, fibrils) to quantify selectivity .
- Histological staining : Confirming absence of this compound signal in brain slices with insoluble plaques .
- Cross-reactivity tests : Incubation with tau, α-synuclein, or amylin to rule out non-specific binding .
Q. How is the dissociation constant (Kd) of this compound determined experimentally?
Kd values are measured via fluorescence titration:
- Titrate 750 nM Aβ with varying this compound concentrations.
- Plot fluorescence intensity against probe concentration.
- Fit data to a one-site binding model to calculate Kd. Reported Kd values for this compound vary (e.g., 7.5 nM for sAb, 722.8 nM for insAb ), likely due to differences in Aβ preparation protocols or aggregation states .
Q. What are the optical properties of this compound that make it suitable for near-infrared imaging?
this compound exhibits excitation/emission wavelengths at 580/810 nm, ideal for minimizing tissue autofluorescence. It also shows a 70-fold fluorescence increase upon Aβ binding and a high quantum yield, enabling sensitive detection in vivo .
Q. How is blood-brain barrier (BBB) penetration of this compound validated?
Methods include:
- In vivo extraction : Post-injection, brain homogenates are analyzed via LC-MS and fluorescence spectroscopy to confirm probe presence .
- Serum stability assays : Incubation in mouse serum at 37°C for 60 minutes, with HPLC quantification showing >80% probe retention .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported Kd values for this compound across studies?
Variations in Kd (e.g., 7.5 nM vs. 722.8 nM ) may arise from:
- Aβ preparation : Differences in oligomerization protocols (e.g., buffer composition, incubation time).
- Assay conditions : pH, temperature, or competing ligands (e.g., albumin).
- Data normalization : Fluorescence baselines adjusted inconsistently. Methodological fix : Standardize Aβ aggregation protocols (e.g., SEC-purified oligomers) and include internal controls (e.g., thioflavin T for fibril quantification) .
Q. What experimental controls are essential when using this compound for longitudinal in vivo imaging in AD mice?
Critical controls include:
- Age-matched wild-type mice : To baseline non-specific signals.
- Time-course imaging : Track signal decay (e.g., 0–240 minutes post-injection) to account for pharmacokinetic variability .
- Co-staining with histology : Post-mortem validation of Aβ burden (e.g., using anti-Aβ antibodies) .
- Probe stability checks : Pre-dose serum stability assays to ensure consistency .
Q. How does the stereo-hindrance tuning strategy of this compound inform the design of probes for other amyloidogenic proteins?
The strategy involves:
- Structural analysis : Identifying steric barriers in target protein aggregates.
- Scaffold modification : Adding/reducing bulky groups (e.g., methyl vs. isopropyl) to match target accessibility.
- Validation via phantom imaging : Testing in brain homogenates with defined protein species . This approach has been proposed for α-synuclein and tau probes but requires customization to each protein’s β-sheet topology .
Q. What methodological pitfalls arise when interpreting this compound’s in vivo signals in pre-symptomatic AD models?
Challenges include:
- Low signal-to-noise ratios : In young mice (e.g., 4-month-old APP/PS1), sAb levels are minimal, requiring high-sensitivity detectors .
- Non-specific binding : Vascular or cellular uptake in non-target regions (e.g., choroid plexus).
- Quantitative calibration : Normalizing signals to brain weight or using reference probes (e.g., CRANAD-75 for insAb) .
Q. How can this compound be integrated with complementary imaging modalities (e.g., PET or MRI) to validate Aβ load?
A multi-modal approach involves:
- Co-registration : Overlaying NIRF signals with MRI/PET anatomical data.
- Cross-validation : Comparing this compound signals with Pittsburgh compound B (PiB) PET in the same cohort.
- Dynamic imaging : Tracking this compound clearance rates alongside Aβ plaque density changes .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
